4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride
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Overview
Description
MC 70 hydrochloride is a potent inhibitor of P-glycoprotein (P-gp), a protein that plays a crucial role in the efflux of drugs from cells, thereby affecting drug absorption and resistance . This compound exhibits good selectivity towards the breast cancer resistance protein (BCRP) pump, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC 70 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of MC 70 hydrochloride is carried out in specialized facilities equipped with advanced chemical reactors and purification systems. The process involves large-scale synthesis, followed by purification steps such as crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
MC 70 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce alkylated or acylated compounds.
Scientific Research Applications
MC 70 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Employed in cell biology to investigate the role of P-glycoprotein in cellular processes.
Medicine: Explored as a potential therapeutic agent to overcome drug resistance in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
MC 70 hydrochloride exerts its effects by inhibiting the activity of P-glycoprotein, thereby preventing the efflux of drugs from cells. This inhibition enhances the intracellular concentration of drugs, making them more effective. The compound targets the P-glycoprotein and BCRP pumps, interfering with their normal function and disrupting drug transport pathways.
Comparison with Similar Compounds
Similar Compounds
MC 70: A non-hydrochloride form of the compound with similar inhibitory properties.
Verapamil: Another P-glycoprotein inhibitor used in research and clinical settings.
Cyclosporine A: A potent inhibitor of P-glycoprotein with applications in immunosuppression and cancer therapy.
Uniqueness
MC 70 hydrochloride is unique due to its high selectivity towards the BCRP pump and its potent inhibitory effects on P-glycoprotein. This selectivity makes it a valuable tool for studying drug resistance mechanisms and developing new therapeutic strategies .
Properties
IUPAC Name |
4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3.ClH/c1-27-23-13-20-11-12-25(16-21(20)14-24(23)28-2)15-17-3-5-18(6-4-17)19-7-9-22(26)10-8-19;/h3-10,13-14,26H,11-12,15-16H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIKMAFTKZTBFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C4=CC=C(C=C4)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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